molecular formula C24H21N3O4 B2815059 2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide CAS No. 904266-47-3

2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Cat. No. B2815059
CAS RN: 904266-47-3
M. Wt: 415.449
InChI Key: SVAKTIBNOPHROK-UHFFFAOYSA-N
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Description

2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the indolizine family and has been shown to have promising biological activities.

Scientific Research Applications

Synthesis and Characterization

Studies have demonstrated the synthesis and characterization of various indolizine derivatives, highlighting methodologies that could be applicable to the synthesis of "2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide". These methods often involve condensation reactions and are aimed at producing compounds for further biological or physical property evaluation (Hassan, Hafez, & Osman, 2014).

Biological Activity

Research on similar compounds includes evaluating their cytotoxicity against cancer cell lines, suggesting a potential interest in indolizine derivatives as anticancer agents. For example, the in vitro cytotoxic activity of some newly synthesized pyrazole and pyrazolopyrimidine derivatives has been tested against Ehrlich Ascites Carcinoma (EAC) cells, showing the relevance of structural modifications in biological activity (Hassan, Hafez, & Osman, 2014).

Photoluminescence

Investigations into the photoluminescent properties of indolizine derivatives, such as the study on 6-amino-8-cyanobenzo[1,2-b]indolizines, have revealed unique pH-dependent optical properties. This research uncovers potential applications in materials science, specifically in the development of photoluminescent materials with reversible pH-dependent optical properties (Outlaw, Zhou, Bragg, & Townsend, 2016).

properties

IUPAC Name

2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-30-17-11-9-16(10-12-17)26-24(29)20-19-8-3-4-13-27(19)22(21(20)25)23(28)15-6-5-7-18(14-15)31-2/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAKTIBNOPHROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

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